(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
This compound is a synthetic heterocyclic molecule featuring a 1,4-diazepane core linked to a 1-methylpyrazole sulfonyl group and a 6-(trifluoromethyl)pyridin-3-yl methanone moiety. Key structural attributes include:
- Sulfonyl group: Attached to the pyrazole ring, this group enhances polarity and may influence binding to biological targets (e.g., enzymes or receptors).
- Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group improves metabolic stability and lipophilicity, a common feature in pharmaceuticals for enhanced bioavailability .
Propriétés
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3S/c1-22-11-13(10-21-22)28(26,27)24-6-2-5-23(7-8-24)15(25)12-3-4-14(20-9-12)16(17,18)19/h3-4,9-11H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKABYHVJFCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole moiety, a diazepane ring, and a trifluoromethyl-substituted pyridine. The presence of these functional groups contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O4S2 |
| Molecular Weight | 382.50 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazole and sulfonamide functionalities have been evaluated for their antibacterial properties against various strains of bacteria. In one study, compounds demonstrated IC50 values ranging from 2.14 µM to 6.28 µM, indicating potent antibacterial effects .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar compounds have been shown to inhibit tumor growth in various cancer cell lines. For example, derivatives with a similar framework were evaluated for their cytotoxicity against human embryonic kidney cells and exhibited low toxicity while maintaining significant anticancer activity . These findings support further investigation into the compound's mechanism of action against cancer cells.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are crucial in treating conditions such as Alzheimer's disease. The synthesized compounds showed promising results in AChE inhibition assays, which could lead to therapeutic applications in neurodegenerative diseases .
The biological activity of this compound likely involves interaction with specific molecular targets within cells. The pyrazole and sulfonamide groups may facilitate binding to various enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies involving molecular docking simulations could elucidate these interactions further.
Case Studies
- Antitubercular Activity : A study focused on the synthesis of substituted pyrazole derivatives demonstrated that specific modifications could enhance antitubercular activity against Mycobacterium tuberculosis. Compounds with IC90 values as low as 3.73 µM were identified, showcasing the potential for developing new treatments for tuberculosis .
- Cytotoxicity Assessment : In evaluating the cytotoxicity of newly synthesized pyrazole derivatives on human cell lines, researchers found that many compounds exhibited low toxicity while maintaining significant biological activity against cancer cells . This highlights their potential as safer therapeutic agents.
Comparaison Avec Des Composés Similaires
Pyrazole-Based Heterocycles
Pyrazole derivatives are widely explored for their pharmacological properties. The compound shares structural similarities with pyrazole-containing molecules in , such as bis[2-amino-6-(aryl)nicotinonitrile] (4a–c) and bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a–c). Key comparisons include:
Trifluoromethylpyridine Derivatives
The trifluoromethylpyridine moiety is critical in agrochemicals and pharmaceuticals. Compared to sulforaphane (), a natural compound with a sulfonyl group, the target compound’s synthetic trifluoromethylpyridine group offers greater chemical stability and tunability for drug design, albeit without the dietary bioavailability of natural products .
Chirality and Stereochemical Considerations
While emphasizes chirality’s role in bioactivity, the target compound’s diazepane ring and sulfonyl group may introduce stereochemical complexity. Unlike Pasteur’s tartaric acid (), synthetic heterocycles like this often require enantiomeric resolution to optimize therapeutic efficacy .
Research Findings and Hypotheses
- Drug Development : The compound’s modular structure allows for derivatization (e.g., modifying the diazepane or pyridine moieties) to optimize pharmacokinetics, a strategy less feasible in natural products like sulforaphane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
